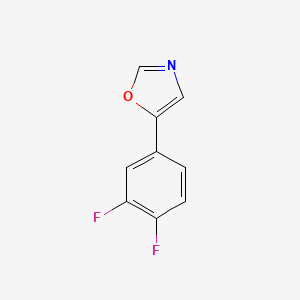
5-(3,4-Difluorophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Difluorophenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 3,4-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-difluoroaniline with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Difluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce variously substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
5-(3,4-Difluorophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Difluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole: This compound is structurally similar and has been studied for its potential in treating type 1 diabetes.
3-(3,4-Difluorophenyl)propionic acid: Another related compound with applications in organic synthesis.
Uniqueness
5-(3,4-Difluorophenyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H5F2NO |
|---|---|
Peso molecular |
181.14 g/mol |
Nombre IUPAC |
5-(3,4-difluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H |
Clave InChI |
PYINEZBBSUXGOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=CO2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







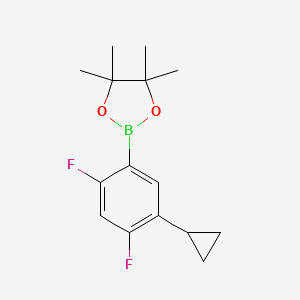
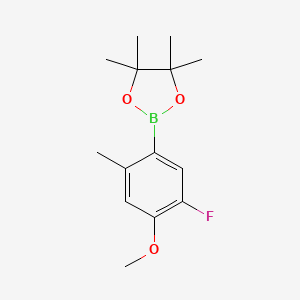

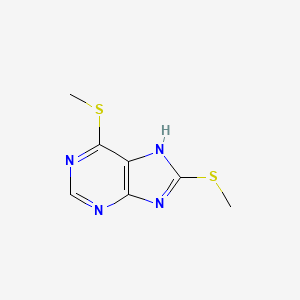
![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
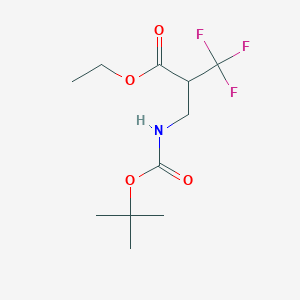
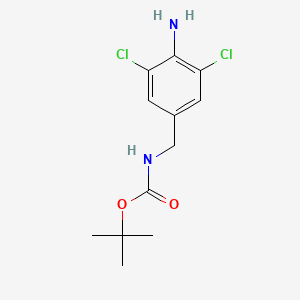
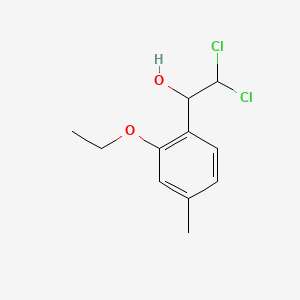
![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
